methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride

Description

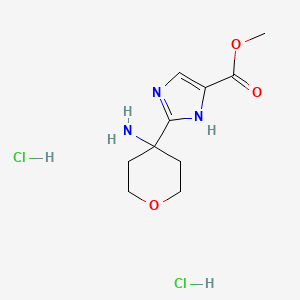

Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride is a synthetic imidazole derivative characterized by a fused oxane (tetrahydropyran) ring and a methyl ester group. The compound’s structure includes a 4-aminooxan-4-yl substituent at the 2-position of the imidazole ring and a carboxylate ester at the 4-position, with two hydrochloride counterions enhancing its solubility and stability .

This compound is cataloged as a building block in pharmaceutical and chemical synthesis, likely serving as an intermediate for bioactive molecules or protease inhibitors due to its imidazole core and polar functional groups . The dihydrochloride salt form is typical for improving aqueous solubility, a critical feature for in vitro assays and drug formulation.

Properties

Molecular Formula |

C10H17Cl2N3O3 |

|---|---|

Molecular Weight |

298.16 g/mol |

IUPAC Name |

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-5-carboxylate;dihydrochloride |

InChI |

InChI=1S/C10H15N3O3.2ClH/c1-15-8(14)7-6-12-9(13-7)10(11)2-4-16-5-3-10;;/h6H,2-5,11H2,1H3,(H,12,13);2*1H |

InChI Key |

AKJSJJGGFMBMCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(N1)C2(CCOCC2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

Introduction of the Oxane Ring: The oxane ring is introduced by reacting the imidazole derivative with tetrahydropyran.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

Formation of the Dihydrochloride Salt: The final compound is obtained by treating the esterified product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Dihydroimidazole derivatives.

Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The oxane ring may interact with biological membranes, affecting cell permeability and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole derivatives are ubiquitous in medicinal chemistry due to their versatile hydrogen-bonding capacity and biological relevance. Below is a detailed comparison with three analogous compounds:

Histamine Dihydrochloride (C₅H₁₁Cl₂N₃)

- Structure : Contains a simpler imidazole ring with an ethylamine side chain.

- Functional Groups: Primary amine (vs. cyclic aminooxan in the target compound).

- Applications: Endogenous neurotransmitter targeting histamine receptors (H1–H4). The target compound’s aminooxan group may confer metabolic stability, unlike histamine’s rapid degradation .

- Solubility : Both dihydrochloride salts enhance water solubility, but histamine’s smaller size (MW 184.06 g/mol) allows faster diffusion across membranes compared to the bulkier target compound .

1H-Imidazol-2-ylmethanol Hydrochloride (C₄H₇ClN₂O)

- Structure: Features a hydroxyl group at the 2-position instead of the aminooxan ring.

- Functional Groups: Hydroxyl (polar, hydrogen-bond donor) vs.

- Applications : Used in organic synthesis; lacks the complex substituents of the target compound, limiting its pharmacokinetic versatility .

Methyl (3R)-3-Amino-3-(3-Nitrophenyl)Propanoate Hydrochloride (C₁₀H₁₃ClN₂O₄)

- Structure: Shares the methyl ester group but replaces the imidazole core with a nitroaryl-substituted propanoate.

- Functional Groups: Nitro group (electron-withdrawing) vs. aminooxan (electron-donating).

- Applications : Likely a chiral intermediate for nitro-containing drugs. The target compound’s imidazole ring offers superior hydrogen-bonding interactions for enzyme inhibition .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Solubility and Stability: The dihydrochloride salt of the target compound likely offers superior aqueous solubility (>50 mg/mL inferred) compared to non-salt imidazole derivatives, facilitating biological testing .

- Aminooxan Group: The cyclic ether with an amino substituent may reduce oxidative metabolism compared to linear amines (e.g., histamine), extending half-life in vivo .

- Methyl Ester as Prodrug : Analogous to ester-containing drugs (e.g., enalapril), hydrolysis to a carboxylic acid in vivo could enhance target engagement, though this requires enzymatic validation .

Q & A

Q. What are common synthetic routes for methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride?

- Methodological Answer : Synthesis typically involves cyclization of 1,2-diamines with α-halo ketones or aldehydes under acidic conditions (e.g., ZnCl₂ as a Lewis acid) to form the imidazole core . Subsequent steps include substitution reactions at the amine group and coupling with oxane derivatives to introduce the 4-aminooxan-4-yl moiety. The hydrochloride salt is formed via acidification (e.g., HCl in ethanol). Key considerations:

-

Catalysts : Lewis acids (e.g., ZnCl₂) for cyclization .

-

Solvents : Polar aprotic solvents (e.g., DMF) for coupling reactions .

-

Purification : Recrystallization or column chromatography for intermediate isolation .

- Data Table : Common Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | 1,2-diamine + α-halo ketone, ZnCl₂, 80°C | Imidazole ring formation |

| Substitution | Electrophiles (e.g., alkyl halides), DMF, RT | Functionalization at N-position |

| Salt Formation | HCl in ethanol, reflux | Hydrochloride salt precipitation |

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Analytical techniques include:

-

HPLC : Purity assessment (e.g., C18 column, gradient elution with acetonitrile/water) .

-

NMR (¹H/¹³C) : Structural confirmation (e.g., DMSO-d₆ solvent, 400 MHz) .

-

IR Spectroscopy : Functional group analysis (e.g., amine N-H stretches at 3300–3500 cm⁻¹) .

-

Melting Point : Determined via capillary tube method (reference range: 300–315°C for similar hydrochloride salts) .

- Data Table : Characterization Parameters

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 7.8–8.2 ppm (imidazole protons) | Confirms aromaticity |

| IR | 1650–1750 cm⁻¹ (C=O stretch) | Validates ester group |

| HPLC | Retention time ~12 min (≥95% purity) | Ensures synthetic yield |

Advanced Research Questions

Q. How can computational methods optimize reaction design for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways for cyclization and substitution steps. Machine learning models trained on imidazole derivative datasets can screen catalysts (e.g., Pd/Cu salts) and solvents (DMF vs. dichloromethane) to maximize yield .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies to isolate substituent effects. For example:

-

Compare 4-aminooxan-4-yl vs. phenyl substituents in receptor binding assays .

-

Test hydrochloride salt vs. free base solubility in enzymatic inhibition assays .

-

Statistical Tools : Multivariate regression to account for assay variability (e.g., pH, temperature) .

- Data Table : Biological Activity Comparison

| Substituent | IC₅₀ (Enzyme X) | Solubility (mg/mL) |

|---|---|---|

| 4-Aminooxan-4-yl | 12.3 μM | 45.2 |

| Phenyl | 28.7 μM | 8.9 |

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How to design a stability study under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.